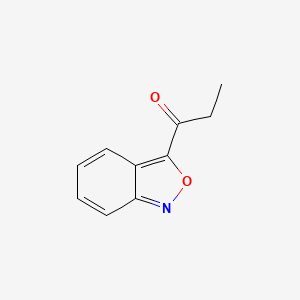

3-Propionyl-2,1-benzisoxazole

Descripción

3-Propionyl-2,1-benzisoxazole is an acyl-substituted derivative of the 2,1-benzisoxazole scaffold, characterized by a propionyl group (-COCH₂CH₃) at the 3-position. The 2,1-benzisoxazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and versatility in drug design, particularly in neurological and antiparasitic applications .

Propiedades

Fórmula molecular |

C10H9NO2 |

|---|---|

Peso molecular |

175.18 g/mol |

Nombre IUPAC |

1-(2,1-benzoxazol-3-yl)propan-1-one |

InChI |

InChI=1S/C10H9NO2/c1-2-9(12)10-7-5-3-4-6-8(7)11-13-10/h3-6H,2H2,1H3 |

Clave InChI |

YDWKYECLNLURGV-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)C1=C2C=CC=CC2=NO1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Propionyl-2,1-benzisoxazole, their synthesis routes, yields, and biological activities:

Key Insights from the Comparison:

Synthetic Flexibility :

- Acylated derivatives (e.g., 3-acyl) are synthesized via Friedlander reactions or photochemical methods, with yields highly dependent on substituents and reaction conditions. For example, 3-phenyl derivatives achieve higher yields (66%) compared to methyl-substituted analogs (10% in low-yielding routes) .

- Photochemical routes (e.g., azide cyclization) offer regioselectivity but require optimization of bases (e.g., NaOH) to improve yields (up to 40%) .

Biological Activity: Acylated Derivatives: The 3-acyl group enhances antiparasitic potency. For instance, 3-acyl-2,1-benzisoxazole exhibits nanomolar activity against Plasmodium falciparum, likely due to improved membrane permeability from the lipophilic acyl group . Halogenated Derivatives: 5-Chloro-3-phenyl-2,1-benzisoxazole demonstrates CNS-targeted applications (e.g., GABA receptor modulation), attributed to the electron-withdrawing Cl group stabilizing receptor interactions . Phenyl Derivatives: 3-Phenyl substitution is critical for PPAR-γ agonist activity, with molecular docking showing strong binding affinity (-7.06 kcal/mol) .

Metabolic Stability :

- Acylated and halogenated derivatives show enhanced metabolic stability compared to unsubstituted benzisoxazoles, making them favorable for drug development .

Challenges: Low yields in certain routes (e.g., 10% for methyl-substituted analogs) highlight the need for alternative strategies like inverse addition or organolithium reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.